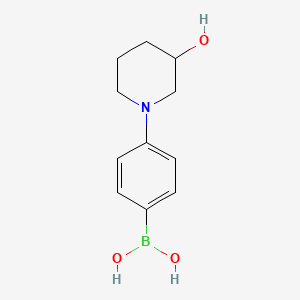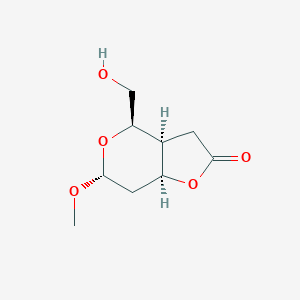
(4-(3-Hydroxypiperidin-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3-Hydroxypiperidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypiperidine moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable tool in synthetic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Hydroxypiperidin-1-yl)phenyl)boronic acid typically involves the formation of the boronic acid group followed by the introduction of the hydroxypiperidine moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative to couple with an aryl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial synthesis .
化学反应分析
Types of Reactions
(4-(3-Hydroxypiperidin-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The hydroxypiperidine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve mild temperatures and solvents like ethanol or water to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
Chemistry
In chemistry, (4-(3-Hydroxypiperidin-1-yl)phenyl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing carbon-carbon bonds in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols and other functional groups in biomolecules, making it useful for probing biological systems .
Medicine
Its ability to interact with biological targets can be exploited to develop new therapeutics .
Industry
In the industrial sector, this compound can be used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in materials science and catalysis .
作用机制
The mechanism of action of (4-(3-Hydroxypiperidin-1-yl)phenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool for studying biochemical pathways and developing inhibitors .
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.
4-(Trifluoromethyl)phenylboronic acid: A derivative with a trifluoromethyl group, offering different electronic properties.
3-Formylphenylboronic acid: Contains a formyl group, providing different reactivity and applications.
Uniqueness
(4-(3-Hydroxypiperidin-1-yl)phenyl)boronic acid is unique due to the presence of the hydroxypiperidine moiety, which imparts additional functionality and reactivity. This makes it more versatile in synthetic applications and allows for more diverse interactions in biological systems compared to simpler boronic acids .
属性
分子式 |
C11H16BNO3 |
|---|---|
分子量 |
221.06 g/mol |
IUPAC 名称 |
[4-(3-hydroxypiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3/c14-11-2-1-7-13(8-11)10-5-3-9(4-6-10)12(15)16/h3-6,11,14-16H,1-2,7-8H2 |
InChI 键 |
FWJIVJRWHFDMBO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)N2CCCC(C2)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)
![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)


![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)






